molecular formula C11H15ClN2O B1520414 2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride CAS No. 1240528-54-4

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride

Cat. No.: B1520414
CAS No.: 1240528-54-4
M. Wt: 226.7 g/mol
InChI Key: DDWYSGNWTNSMDF-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H15ClN2O and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the enzyme’s activity, leading to changes in the biochemical pathways they regulate . Additionally, this compound can bind to specific protein receptors, altering their conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to alterations in cellular energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby regulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors, proteins that bind to DNA and regulate the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to gradual degradation, affecting its efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular processes, such as continuous modulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in experimental settings to maximize the compound’s benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which are responsible for the metabolism of many xenobiotics and endogenous compounds . These interactions can lead to changes in metabolic flux and alterations in the levels of specific metabolites . Additionally, this compound can influence the activity of metabolic enzymes, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in the cellular uptake and efflux of various compounds . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be localized to the nucleus, where it can interact with transcription factors and regulate gene expression .

Properties

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-7-6-9(11(12)14)8-4-2-3-5-10(8)13-7;/h2-5,7,9,13H,6H2,1H3,(H2,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWYSGNWTNSMDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Reactant of Route 2
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2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Reactant of Route 3
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Reactant of Route 4
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Reactant of Route 5
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride
Reactant of Route 6
2-Methyl-1,2,3,4-tetrahydroquinoline-4-carboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.